Abnormal Cannabidiol is synthesized rather than extracted from cannabis plants. Its production involves various chemical reactions that modify the structure of natural cannabinoids to enhance or alter their effects.
Abnormal Cannabidiol belongs to the class of synthetic cannabinoids. It is specifically categorized as a regioisomer of Cannabidiol, meaning it has a different arrangement of atoms compared to its parent compound but retains a similar molecular formula.
The synthesis of Abnormal Cannabidiol can be achieved through several methods, primarily focusing on the conversion of Cannabidiol or other cannabinoids. One notable method involves the use of acid-catalyzed cyclization reactions, which can convert Cannabidiol into Δ9-Tetrahydrocannabinol (Δ9-THC) and subsequently yield Abnormal Cannabidiol as a product.
The synthesis typically requires precise control over reaction conditions such as temperature and pH. For example, heating Cannabidiol in acidic solutions has been shown to facilitate the conversion into Δ9-THC and other derivatives. A patent describes a specific method involving the addition of boron trifluoride etherate to a solution of Cannabidiol in dry methylene chloride, followed by careful processing to isolate the desired products with high purity levels .
Abnormal Cannabidiol has a molecular formula similar to that of Cannabidiol but differs in its structural arrangement. Its unique configuration allows it to interact differently with cannabinoid receptors.
The molecular weight of Abnormal Cannabidiol is approximately 314.46 g/mol. The structural representation shows variations in the positioning of functional groups compared to traditional cannabinoids, which may influence its biological activity.
Abnormal Cannabidiol undergoes various chemical reactions typical of cannabinoids, including cyclizations and rearrangements. These reactions can lead to the formation of different isomers and derivatives.
In laboratory settings, the conversion of Cannabidiol into Abnormal Cannabidiol often involves acid-catalyzed reactions that promote structural changes. For instance, studies have demonstrated that exposure to acidic environments can facilitate the transformation of Cannabidiol into Δ9-THC and subsequently into Abnormal Cannabidiol .
The mechanism by which Abnormal Cannabidiol exerts its effects involves interaction with cannabinoid receptors in the central nervous system. It primarily acts on the CB1 receptor, which is known for mediating psychoactive effects.
Research indicates that Abnormal Cannabidiol may function as an inverse agonist at certain receptors, potentially leading to varied physiological responses compared to other cannabinoids like Δ9-THC. This unique action could contribute to its distinct pharmacological profile .
Abnormal Cannabidiol typically appears as a colorless or pale yellow liquid at room temperature. Its solubility varies depending on the solvent used but generally shows good solubility in organic solvents.
The compound exhibits stability under standard laboratory conditions but may decompose or transform when exposed to extreme pH levels or high temperatures. Its reactivity profile suggests potential for further modifications through various chemical pathways.
Studies have shown that Abnormal Cannabidiol can interact with various biological systems, influencing processes such as inflammation and pain modulation .
Abnormal Cannabidiol is being investigated for its potential therapeutic applications in treating conditions such as anxiety, pain, and inflammation. Its unique mechanism of action may offer advantages over traditional cannabinoids like Δ9-THC and CBD.
Research continues into its efficacy and safety profile, with studies exploring its impact on cardiovascular health and neuropsychiatric disorders . The compound's ability to modulate endocannabinoid signaling pathways positions it as a candidate for future pharmacological developments.
Abnormal Cannabidiol (Abn-CBD) is a synthetic regioisomer of cannabidiol distinguished by its unique alkyl side chain positioning. While CBD features a pentyl side chain attached at the C-3 position of the resorcinol ring, Abn-CBD anchors this chain at the C-5 position (Table 1). This subtle rearrangement fundamentally alters its three-dimensional conformation and biological activity. The stereochemistry of Abn-CBD retains the (1R,6R) configuration in its terpenoid moiety, analogous to CBD, but the shifted alkyl chain disrupts its ability to bind classical cannabinoid receptors (CB1/CB2). Instead, this structural deviation enables selective engagement with atypical cannabinoid receptors like GPR18 [7]. Nuclear magnetic resonance (NMR) spectroscopy confirms this regiochemical distinction through characteristic chemical shift differences in the aromatic proton resonances (H-2 and H-4) and carbon signals (C-5) [1] [7].
Table 1: Structural Comparison of Abn-CBD-d9 and CBD
Characteristic | Abnormal Cannabidiol-d9 | Cannabidiol (CBD) |
---|---|---|
Chemical Formula | C₂₁D₉H₂₁O₂ (Deuterated) | C₂₁H₃₀O₂ |
IUPAC Name | 4-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)benzene-1,3-diol | 2-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol |
Alkyl Side Chain Position | C-5 of resorcinol ring | C-3 of resorcinol ring |
Key Functional Groups | Deuterated pentyl (C₅D₉), phenolic OH | Pentyl (C₅H₁₁), phenolic OH |
Molecular Weight | 323.517 g/mol | 314.47 g/mol |
Abnormal Cannabidiol-d9 (Abn-CBD-d9) incorporates nine deuterium atoms (nonadeuteriopentyl chain) in place of hydrogen within its alkyl side chain. This isotopic labeling is achieved via catalyzed hydrogen-deuterium exchange or de novo synthesis using deuterated precursors like 1-bromopentane-d11. The synthetic pathway typically involves:
Abn-CBD-d9 exhibits high selectivity for orphan G-protein-coupled receptors GPR18 and GPR55 over classical cannabinoid receptors (Table 2). Functional assays reveal it acts as a:
Table 2: Receptor Binding Profile of Abn-CBD-d9
Receptor | Affinity (EC₅₀/Kᵢ) | Functional Activity | Biological Outcome |
---|---|---|---|
GPR18 | 32 nM | Full agonist | Microglial migration, vasodilation, wound healing |
GPR55 | ~1 μM | Agonist/Antagonist* | Conflicting: Modulates calcium flux, cytokine release |
CB1 | >10 μM | No activity | No psychoactive effects |
CB2 | >10 μM | No activity | No immunomodulatory effects |
*GPR55 activity varies by assay system and endogenous ligand presence [7] [8].
Abn-CBD-d9 shares binding sites with endogenous lipid mediators, notably:
Abn-CBD-d9’s stability is influenced by temperature, pH, and deuterium labeling:
Table 3: Stability Parameters of Abn-CBD-d9
Condition | Degradation Rate (k) | Half-Life (t₁/₂) | Major Degradation Pathway |
---|---|---|---|
pH 2.0, 70°C | 0.48 day⁻¹ | 1.44 days | Cyclization to THC analogs |
pH 7.4, 37°C | 0.03 day⁻¹ | 23.1 days | Oxidative side-chain shortening |
pH 10, 70°C | 0.82 day⁻¹ | 0.84 days | Dealkylation, oxidation |
Deuterated (pH 2, 70°C) | 0.29 day⁻¹ | 2.39 days | Cyclization (slowed) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7